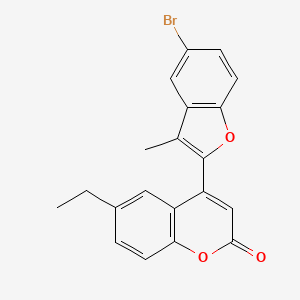

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the benzofuran ring, a methyl group at the 3rd position, and an ethyl group at the 6th position of the chromenone ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-methyl-1-benzofuran, followed by the introduction of the chromenone moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the structure of benzofuran derivatives can enhance their ability to induce apoptosis in cancer cells. Specifically, compounds similar to 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one have been tested for their efficacy against leukemia and other cancers, demonstrating promising results in reducing cell viability and inducing programmed cell death through mechanisms such as reactive oxygen species (ROS) generation and interleukin inhibition .

Antibacterial Properties

In addition to anticancer properties, this compound has shown potential antibacterial activity. The structural characteristics of benzofuran derivatives contribute to their interaction with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Studies have reported significant antibacterial effects against both standard and clinical strains, making these compounds candidates for further development as antimicrobial agents .

Synthesis of Heterocyclic Compounds

The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structural features allow it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of diverse functional groups. This versatility is crucial for developing new drugs with tailored biological activities .

Photoluminescent Materials

Benzofuran derivatives have been explored for their photoluminescent properties, which can be harnessed in the development of optoelectronic materials. The incorporation of bromine atoms enhances the electronic properties of the chromenone structure, making it suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-2-(4-fluorobenzoyl)-3-methyl-1-benzofuran

- (5-bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone

- (5-bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone

Uniqueness

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both benzofuran and chromenone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one , a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes available research findings, highlighting the compound's biological activities, mechanisms, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

This structure includes a benzofuran moiety substituted with bromine and a coumarin backbone, which is known for its diverse biological properties. The synthesis of this compound involves multiple steps, including electrophilic substitution reactions that incorporate bromine into the benzofuran structure.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activities. A study focusing on coumarin derivatives indicated that modifications at specific positions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Key Findings:

- Cytotoxicity : The compound showed promising cytotoxic effects when tested against human cancer cell lines. For instance, derivatives with bromine substitution exhibited enhanced activity compared to their non-brominated counterparts .

- Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Specific studies suggest that these compounds can disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the bromine atom in its structure has been linked to increased potency against multidrug-resistant strains.

Research Insights:

- Bacterial Strains Tested : The compound was effective against both standard and clinical strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship : Modifications in the substituents on the benzofuran ring were found to significantly influence antimicrobial efficacy. For example, compounds with halogen substitutions generally exhibited stronger antibacterial properties compared to those without .

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of several coumarin derivatives, including our compound of interest, on MCF-7 and A549 cell lines. The results indicated an IC50 value of approximately 0.96 µM for the tested compound, suggesting significant potency against breast cancer cells .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against resistant strains of S. aureus. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity .

Data Tables

Q & A

Q. Basic: What spectroscopic and crystallographic methods are recommended to confirm the purity and structural integrity of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR to confirm substituent positions and detect impurities. For example, the bromine atom’s deshielding effect on adjacent protons can validate its placement on the benzofuran ring .

- X-Ray Crystallography: Refine single-crystal data using SHELXL to resolve bond lengths and angles. For instance, key torsional angles (e.g., Br–C1–C2–C3 = 119.4°) and bond distances should align with similar brominated benzofuran derivatives .

- Validation Tools: Employ the CIF-check feature in PLATON or the IUCr’s structure-validation guidelines to identify outliers in displacement parameters or bond geometry .

Q. Basic: What synthetic strategies are documented for constructing the benzofuran-coumarin hybrid scaffold in this compound?

Answer:

- Benzofuran Synthesis: Brominated benzofuran precursors like (3-bromo-1-benzofuran-2-yl)methanol (PubChem CID: InChI=1S/C9H7BrO2) can be synthesized via electrophilic substitution or Suzuki-Miyaura coupling. The bromine atom’s position is critical for regioselectivity in subsequent reactions .

- Coumarin Functionalization: Use Pechmann condensation to introduce the ethyl group at position 6, followed by Friedel-Crafts acylation to attach the benzofuran moiety. Monitor reaction progress via HPLC to avoid side products like over-alkylated derivatives .

Q. Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Answer:

- Cross-Validation: Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .

- Dynamic NMR Studies: Probe temperature-dependent spectra to detect slow rotational processes in the ethyl or methyl groups, which may explain splitting anomalies in 1H-NMR .

- Crystallographic Refinement: Re-examine SHELXL refinement parameters (e.g., ADPs, hydrogen-bond constraints) if modeled bond angles deviate >2° from experimental data .

Q. Advanced: What experimental design limitations arise when studying the photophysical properties of brominated coumarin derivatives?

Answer:

- Sample Degradation: Prolonged UV-Vis exposure can cleave the bromine substituent, altering absorbance profiles. Mitigate this by conducting experiments under inert atmospheres and using low-intensity light sources .

- Matrix Effects: In solvent-dependent studies, polar aprotic solvents (e.g., DMSO) may stabilize charge-transfer states, skewing fluorescence quantum yields. Include control experiments in multiple solvents (e.g., toluene, acetonitrile) .

- Data Reproducibility: Batch-to-batch variability in brominated precursors (e.g., 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid) necessitates strict quality control via LC-MS before synthesis .

Q. Advanced: How does the bromine substituent influence the electronic structure and reactivity of the coumarin core?

Answer:

- Electron-Withdrawing Effects: Bromine reduces electron density on the benzofuran ring, as evidenced by a 0.2–0.3 eV shift in the coumarin’s HOMO-LUMO gap compared to fluoro analogs (e.g., 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one) .

- Reactivity in Cross-Coupling: The bromine atom enables Suzuki-Miyaura reactions for functionalization at position 5. However, steric hindrance from the adjacent methyl group may reduce yields; optimize using Pd-XPhos catalysts .

- Crystallographic Impact: Bromine’s heavy-atom effect enhances X-ray diffraction contrast but may introduce absorption errors. Apply multi-scan corrections during data collection .

Q. Advanced: What strategies mitigate organic degradation during long-term stability studies of this compound?

Answer:

- Temperature Control: Store samples at –20°C under argon to slow radical-mediated bromine loss. Monitor degradation via weekly LC-MS profiling .

- Stabilizing Additives: Include antioxidants (e.g., BHT) in solution-phase studies to inhibit oxidation of the ethyl group’s benzylic position .

- Accelerated Aging Tests: Use Arrhenius modeling (40°C, 75% RH) to predict shelf life, but validate with real-time data to account for non-linear degradation pathways .

Q. Advanced: How can computational chemistry predict the biological activity of this compound’s metabolites?

Answer:

- Metabolite Prediction: Use Schrödinger’s MetaSite to simulate Phase I/II metabolism. For example, predict demethylation at the 3-methyl benzofuran position or glucuronidation of the coumarin carbonyl .

- Docking Studies: Model metabolites against target proteins (e.g., cytochrome P450 3A4) using AutoDock Vina. Compare binding affinities to the parent compound to assess detoxification pathways .

Properties

Molecular Formula |

C20H15BrO3 |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethylchromen-2-one |

InChI |

InChI=1S/C20H15BrO3/c1-3-12-4-6-18-15(8-12)16(10-19(22)23-18)20-11(2)14-9-13(21)5-7-17(14)24-20/h4-10H,3H2,1-2H3 |

InChI Key |

XZUHTLJLKKCWGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.